molecular formula C18H19N3O3S3 B2725642 3-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine CAS No. 1105251-02-2

3-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine

Cat. No. B2725642
CAS RN: 1105251-02-2
M. Wt: 421.55
InChI Key: GMAPDVPJOAKDLV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methylthio group, a phenyl group, an oxadiazole ring, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the piperidine ring would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar phenyl and methylthio groups could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfides :

    • A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized. These compounds were evaluated for their inhibition against butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to ascertain their binding affinity and orientation within the active sites of human BChE protein. Key amino acid residues involved in ligand stabilization were identified, highlighting the compounds' potential therapeutic relevance (Khalid et al., 2016).
  • Antibacterial Study of N-substituted Derivatives :

    • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria, underscoring the potential for these compounds to be developed as new antibacterial agents (Khalid et al., 2016).
  • Anticancer Agents Evaluation :

    • The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents revealed compounds with low IC50 values, indicating strong anticancer potential. These findings necessitate further in vivo studies to confirm their therapeutic usefulness, presenting a promising direction for anticancer drug development (Rehman et al., 2018).
  • Antimicrobial Activities of Sulfone Derivatives :

    • Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. One particular derivative exhibited better activity than commercial agents, indicating its potential as an effective treatment for plant diseases and highlighting the broader antimicrobial applications of these compounds (Shi et al., 2015).

Future Directions

The potential applications and future directions for this compound would likely depend on its properties and reactivity. Given the interesting functional groups present in its structure, it could be a subject of future research in areas such as medicinal chemistry .

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-25-15-8-6-13(7-9-15)17-19-18(24-20-17)14-4-2-10-21(12-14)27(22,23)16-5-3-11-26-16/h3,5-9,11,14H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAPDVPJOAKDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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